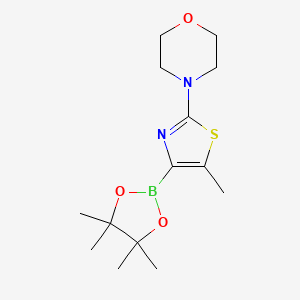
5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester typically involves the reaction of 5-Methyl-2-morpholinothiazole-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Transmetalation: This process involves the transfer of the boron-bound group to a metal catalyst, which is a key step in many coupling reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DCM).
Protodeboronation: Radical initiators and solvents such as methanol or ethanol.
Transmetalation: Metal catalysts such as palladium or nickel, and bases like potassium carbonate.
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: Hydrocarbons or substituted derivatives.
Transmetalation: Various organometallic intermediates.
Scientific Research Applications
5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Medicine: Investigated for its potential in creating boron-based pharmaceuticals that can target specific biological pathways.
Industry: Utilized in the production of advanced materials and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action for 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester primarily involves its role in catalytic cycles, such as the Suzuki–Miyaura coupling. In this reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s stability and reactivity are attributed to the electronic properties of the boronic ester group, which facilitate these transformations.
Comparison with Similar Compounds
Similar Compounds
Neopentylboronic Esters: Similar stability but different reactivity profiles in coupling reactions.
Catecholboronic Esters: Less stable due to decreased π-donating ability of oxygen to boron.
Alkylboronic Pinacol Esters: Commonly used in radical chain reactions and deboronative processes.
Uniqueness
5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester stands out due to its unique combination of stability and reactivity, making it particularly suitable for Suzuki–Miyaura coupling reactions. Its ability to undergo various transformations under mild conditions further enhances its utility in organic synthesis.
Properties
Molecular Formula |
C14H23BN2O3S |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C14H23BN2O3S/c1-10-11(15-19-13(2,3)14(4,5)20-15)16-12(21-10)17-6-8-18-9-7-17/h6-9H2,1-5H3 |
InChI Key |
IWIBSFRXTVBPRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=N2)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


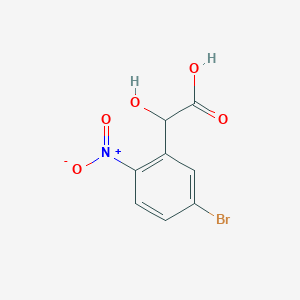

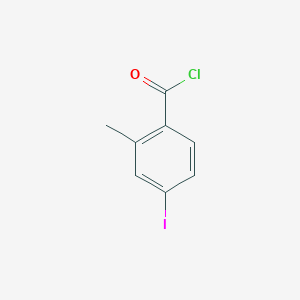
![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
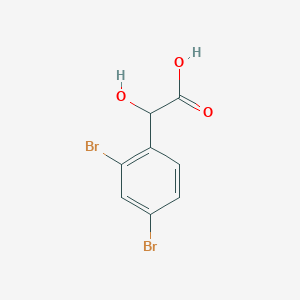
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
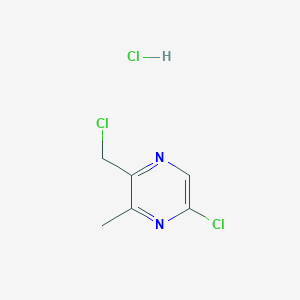
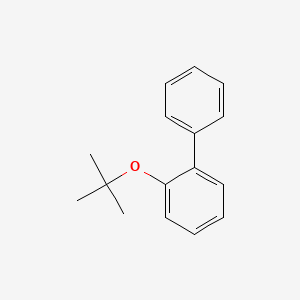
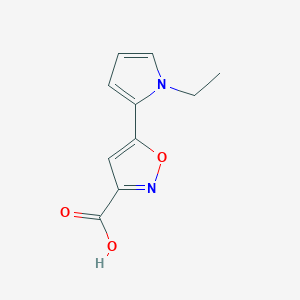
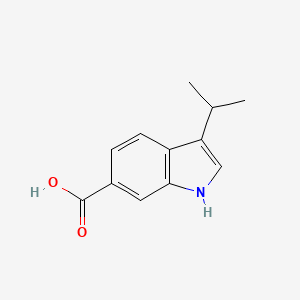
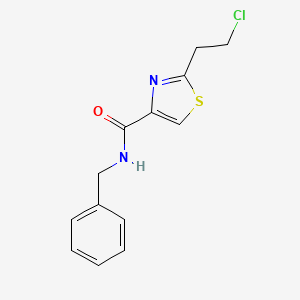
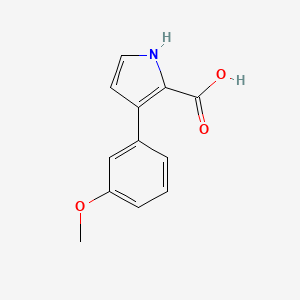
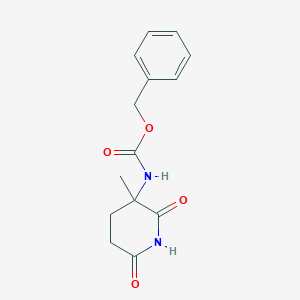
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
